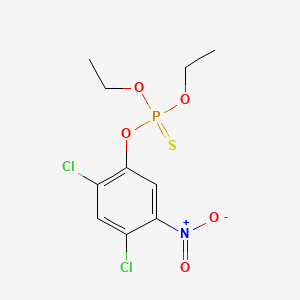

Phosphorothioic acid, O-(2,4-dichloro-5-nitrophenyl) O,O-diethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido fosforotioico, éster O-(2,4-dicloro-5-nitrofenil) O,O-dietílico es un compuesto organofosforado comúnmente utilizado como insecticida. Es conocido por su eficacia en el control de una amplia gama de plagas en entornos agrícolas. El compuesto es un sólido cristalino de blanco a amarillo claro que es altamente soluble en solventes orgánicos pero insoluble en agua .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido fosforotioico, éster O-(2,4-dicloro-5-nitrofenil) O,O-dietílico típicamente involucra múltiples pasos. Un método común incluye la reacción de 2,4-dicloro-5-nitrofenol con fosforotioclorodietílico en presencia de una base como la piridina. La reacción se lleva a cabo bajo condiciones controladas de temperatura para asegurar que se obtenga el producto deseado .

Métodos de producción industrial

La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso involucra medidas estrictas de control de calidad para garantizar la pureza y la eficacia del producto final. El uso de sistemas automatizados y reactores ayuda a mantener condiciones de reacción e rendimientos consistentes .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido fosforotioico, éster O-(2,4-dicloro-5-nitrofenil) O,O-dietílico experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el átomo de fósforo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o gas hidrógeno en presencia de un catalizador.

Sustitución: Los nucleófilos como los iones hidróxido o las aminas se utilizan comúnmente en reacciones de sustitución.

Principales productos formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de amino.

Sustitución: Diversos fosforotioatos sustituidos.

Aplicaciones Científicas De Investigación

El ácido fosforotioico, éster O-(2,4-dicloro-5-nitrofenil) O,O-dietílico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto modelo en el estudio de la química organofosforada.

Biología: Se emplea en estudios relacionados con la inhibición enzimática, particularmente la acetilcolinesterasa.

Medicina: Se investiga por su posible uso en el desarrollo de nuevos agentes terapéuticos.

Industria: Se utiliza en la formulación de insecticidas y pesticidas para uso agrícola.

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente a través de la inhibición de la acetilcolinesterasa, una enzima crucial para la función nerviosa. Al inhibir esta enzima, el compuesto interrumpe la transmisión normal de los impulsos nerviosos, lo que lleva a la parálisis y la muerte de las plagas. Los objetivos moleculares incluyen el sitio activo de la acetilcolinesterasa, donde el compuesto forma un enlace covalente, lo que hace que la enzima sea inactiva .

Comparación Con Compuestos Similares

Compuestos similares

Paratión: Otro insecticida organofosforado con un mecanismo de acción similar.

Malatión: Un insecticida ampliamente utilizado que también inhibe la acetilcolinesterasa pero tiene una estructura química diferente.

Clorpirifos: Un organofosfato con aplicaciones similares pero diferentes perfiles de toxicidad.

Unicidad

El ácido fosforotioico, éster O-(2,4-dicloro-5-nitrofenil) O,O-dietílico es único debido a su estructura química específica, que proporciona un equilibrio entre la eficacia y la persistencia ambiental. Su toxicidad selectiva hacia las plagas y su impacto relativamente menor en los organismos no objetivo lo convierten en una herramienta valiosa en el control de plagas .

Propiedades

Número CAS |

84197-36-4 |

|---|---|

Fórmula molecular |

C10H12Cl2NO5PS |

Peso molecular |

360.15 g/mol |

Nombre IUPAC |

(2,4-dichloro-5-nitrophenoxy)-diethoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C10H12Cl2NO5PS/c1-3-16-19(20,17-4-2)18-10-6-9(13(14)15)7(11)5-8(10)12/h5-6H,3-4H2,1-2H3 |

Clave InChI |

BEIVXARPXIPOLT-UHFFFAOYSA-N |

SMILES canónico |

CCOP(=S)(OCC)OC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.